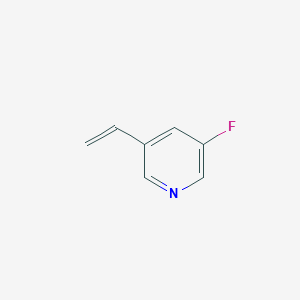

3-Ethenyl-5-fluoropyridine

Description

Contextualization within Fluorinated Pyridine (B92270) Chemistry

Fluorinated pyridines are a significant class of heterocyclic compounds in medicinal chemistry and materials science. nih.govnih.gov The introduction of fluorine into the pyridine ring can profoundly alter the molecule's physicochemical properties. tandfonline.comannualreviews.org Fluorine's high electronegativity can influence the basicity of the pyridine nitrogen, impact the molecule's metabolic stability, and enhance its binding affinity to biological targets. tandfonline.comresearchgate.net The position of the fluorine atom on the pyridine ring is crucial, as it dictates the electronic and steric effects on the molecule. rsc.org In the case of 3-ethenyl-5-fluoropyridine, the fluorine atom at the 5-position exerts a significant inductive effect, influencing the reactivity of the entire pyridine system. rsc.org The study of fluorinated pyridines has led to the development of numerous compounds with enhanced biological activity, including drugs and agrochemicals. nih.govtandfonline.com

Strategic Significance of Ethenyl and Fluoro Substituents in Advanced Molecular Design

The combination of both an ethenyl (vinyl) and a fluoro group on the pyridine scaffold provides a versatile platform for advanced molecular design.

The Fluoro Substituent: The fluorine atom is a relatively small and highly electronegative element. tandfonline.com Its incorporation into organic molecules can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes. annualreviews.org

Modulated Basicity: The electron-withdrawing nature of fluorine can decrease the pKa of the pyridine nitrogen, affecting its interaction with biological targets. ashp.org

Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to pass through cell membranes. annualreviews.org

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be critical for its biological activity. nih.gov

The Ethenyl Substituent: The ethenyl group is a reactive handle that can participate in a wide array of chemical transformations. ontosight.ai Its presence allows for:

Further Functionalization: The double bond of the ethenyl group can undergo various addition and polymerization reactions. ontosight.ai

Cross-Coupling Reactions: The ethenyl group can be utilized in powerful carbon-carbon bond-forming reactions, such as Suzuki, Heck, and Sonogashira couplings, to build more complex molecular architectures.

"Click" Chemistry: The related ethynyl (B1212043) group is often used in "click" chemistry for bioconjugation and materials science applications. nih.gov

The interplay of these two substituents in this compound creates a molecule with a unique reactivity profile, making it a valuable synthon for chemists. cymitquimica.com

Historical Trajectories and Modern Relevance of Pyridine Synthesis Methodologies

The synthesis of pyridine and its derivatives has a rich history, with foundational methods still in use today alongside modern innovations. numberanalytics.comwikipedia.org

Historical Methods:

Hantzsch Pyridine Synthesis (1881): This method involves the condensation of a β-ketoester with an aldehyde and ammonia (B1221849). wikipedia.org

Chichibabin Pyridine Synthesis (1924): This reaction typically involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. numberanalytics.comijpsonline.com While often suffering from low yields, its precursors are inexpensive. wikipedia.org

Kröhnke Pyridine Synthesis: This method utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to produce highly functionalized pyridines. wikipedia.org

Bohlmann-Rahtz Pyridine Synthesis: This synthesis involves the reaction of enamines with ynones to form substituted pyridines. thieme-connect.comresearchgate.net

| Synthesis Method | Key Reactants | General Description |

|---|---|---|

| Hantzsch Pyridine Synthesis | β-ketoester, aldehyde, ammonia | A condensation reaction leading to a dihydropyridine (B1217469), which is subsequently oxidized. wikipedia.org |

| Chichibabin Pyridine Synthesis | Aldehydes, ketones, α,β-unsaturated carbonyls, ammonia | Condensation reaction to form the pyridine ring. numberanalytics.comijpsonline.com |

| Kröhnke Pyridine Synthesis | α-pyridinium methyl ketone salts, α,β-unsaturated carbonyls | Forms highly functionalized pyridines. wikipedia.org |

| Bohlmann-Rahtz Pyridine Synthesis | Enamines, ynones | Reaction leads to substituted pyridines. thieme-connect.comresearchgate.net |

Modern Methodologies: Contemporary pyridine synthesis often focuses on efficiency, selectivity, and the ability to introduce a wide range of functional groups. Modern techniques include:

Transition-Metal Catalysis: Cross-coupling reactions and C-H activation/functionalization are powerful tools for modifying the pyridine ring and introducing substituents like the ethenyl group. numberanalytics.comacs.org Rhodium-catalyzed methods have been developed for the synthesis of fluorinated pyridines. acs.org

Photocatalysis and Electrocatalysis: These methods offer mild reaction conditions and high selectivity for pyridine synthesis. numberanalytics.com

Flow Chemistry: Continuous flow reactors can improve yields, reduce reaction times, and enhance the safety of pyridine synthesis, particularly on an industrial scale. vcu.edu

Use of Novel Building Blocks: The development of new fluorinated building blocks and strategies for their incorporation is an active area of research. tandfonline.com

The synthesis of specifically substituted pyridines like this compound often involves multi-step sequences, potentially utilizing a combination of these classical and modern methods to achieve the desired structure with high purity and yield.

Structure

3D Structure

Properties

IUPAC Name |

3-ethenyl-5-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN/c1-2-6-3-7(8)5-9-4-6/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZOWWLQQFFSLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CN=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726205 | |

| Record name | 3-Ethenyl-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133879-69-2 | |

| Record name | 3-Ethenyl-5-fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133879-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethenyl-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethenyl-5-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Ethenyl 5 Fluoropyridine and Its Derivatives

De Novo Synthetic Routes to the 3-Ethenyl-5-fluoropyridine Scaffold

The assembly of the core pyridine (B92270) structure from acyclic precursors, known as de novo synthesis, offers a powerful approach to introduce desired substituents at specific positions.

Multicomponent Condensation and Cycloaddition Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly efficient for building molecular complexity. tcichemicals.com The Hantzsch dihydropyridine (B1217469) synthesis, a classic example of a three-component reaction, involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. ijpsonline.com This methodology can be adapted for the synthesis of fluorinated pyridines.

Another powerful strategy involves cycloaddition reactions. For instance, a [2 + 1]/[3 + 2]-cycloaddition sequence between a terminal alkyne, a difluorocarbene source, and a diazo compound can provide access to 5-fluoropyridazines, which share a related heterocyclic core. acs.org The development of all-carbon [3 + 2] cycloadditions, such as those employing diyl trapping or palladium-catalyzed trimethylenemethane cycloaddition, offers pathways to five-membered carbocycles and can be conceptually extended to the synthesis of highly substituted pyridines. beilstein-journals.org Furthermore, radical-mediated [3 + 2]-cycloaddition reactions under photochemical conditions have been developed for the synthesis of α,α-difluorocyclopentanones, showcasing the utility of radical cascades in constructing fluorinated rings. rsc.org

| Reaction Type | Reactants | Product Type | Key Features |

| Hantzsch Dihydropyridine Synthesis | β-Ketoester, Aldehyde, Ammonia | Dihydropyridine | Three-component, high atom economy |

| [2+1]/[3+2] Cycloaddition | Terminal Alkyne, Difluorocarbene, Diazo Compound | 5-Fluoropyridazine | Modular, access to fluorinated heterocycles |

| [3+2] Cycloaddition | Diyl Trapping/Palladium-catalyzed | Five-membered Carbocycles | Potential for pyridine synthesis |

| Radical [3+2] Cycloaddition | Bromodifluoromethyl Alkynyl Ketones, Alkenes | α,α-Difluorocyclopentanones | Photochemical, radical cascade |

Annulation and Ring-Forming Protocols

Annulation reactions, which involve the fusion of a new ring onto an existing molecule through the formation of two new bonds, are fundamental to the synthesis of cyclic and heterocyclic systems. scripps.edu The Robinson annulation, a classic method for forming six-membered rings, combines a Michael addition with an aldol (B89426) condensation. wikipedia.orgbyjus.com This strategy is a key method for constructing fused ring systems and can be adapted for the synthesis of complex pyridines. wikipedia.org

Modern annulation strategies offer access to a variety of heterocyclic scaffolds. For example, Rh(III)-catalyzed simultaneous [3 + 3]/[5 + 1] annulation of 1-arylpyrazolidinones with gem-difluorocyclopropenes leads to fluorinated pyridopyrimidinone derivatives, demonstrating the power of transition metal catalysis in complex ring formation. rsc.org Similarly, oxidative annulation of 2-alkynylanilines with 1,3-ketoesters mediated by Mn(OAc)₃ provides a direct route to substituted quinolines. acs.org

| Annulation Strategy | Key Reactants | Resulting Scaffold | Catalyst/Reagent |

| Robinson Annulation | Ketone, Methyl Vinyl Ketone | Cyclohexenone | Base |

| Rh(III)-catalyzed [3+3]/[5+1] Annulation | 1-Arylpyrazolidinones, gem-Difluorocyclopropenes | Fluorinated Pyridopyrimidinone | Rh(III) catalyst |

| Mn(OAc)₃-mediated Oxidative Annulation | 2-Alkynylanilines, 1,3-Ketoesters | Substituted Quinolines | Mn(OAc)₃ |

Tandem Reaction Sequences for Pyridine Core Assembly

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. csic.es A multistep one-pot reaction involving the iridium(I)-catalyzed dearomative 1,2-hydrosilylation of pyridines followed by a palladium-catalyzed asymmetric allylic alkylation allows for the synthesis of enantioenriched C-3-substituted tetrahydropyridines. acs.org This approach overcomes the intrinsic nucleophilic selectivity of pyridines. acs.org

Another example is the synthesis of polysubstituted pyridines via a cascade reaction of aldehydes, phosphorus ylides, and propargyl azide, which proceeds through a sequence of Wittig, Staudinger, aza-Wittig, 6π-3-azatriene electrocyclization, and a 1,3-H shift. researchgate.net

Strategic Functionalization and Transformation of Fluoropyridine Precursors

The functionalization of pre-existing fluoropyridine rings is a common and powerful strategy for accessing derivatives like this compound.

Regioselective Halogenation and Fluorination Strategies

The introduction of halogen atoms at specific positions on the pyridine ring is a crucial step in many synthetic routes, as halogens can be readily converted to other functional groups through cross-coupling reactions. However, the electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, often requiring harsh conditions. chemrxiv.orgnih.gov

A novel approach for the 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. chemrxiv.orgnsf.gov This method transforms the electron-deficient pyridine into a reactive alkene-like intermediate that undergoes highly regioselective halogenation under mild conditions. chemrxiv.orgnsf.gov For instance, the one-pot iodination of 3-fluoropyridine (B146971) using this method was reported, although a two-step process isolating the intermediate Zincke imine can provide higher yields in some cases. nih.govnsf.gov

The Balz-Schiemann reaction is a classic method for synthesizing aryl fluorides from primary aromatic amines via the thermal decomposition of diazonium tetrafluoroborates. numberanalytics.comwikipedia.org This reaction has been adapted for the synthesis of fluoropyridines. For example, 3-fluoropyridine can be prepared from 3-aminopyridine (B143674) using this method. google.com

Modern advancements have addressed some of the limitations of the traditional Balz-Schiemann reaction, such as the need for high temperatures and the handling of potentially hazardous diazonium salts. researchgate.net Innovations include the use of alternative counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) to improve yields. wikipedia.org Diazotization can also be performed with nitrosonium salts such as [NO]SbF₆, avoiding the isolation of the diazonium intermediate. wikipedia.org Furthermore, continuous flow protocols have been developed that eliminate the need to isolate aryl diazonium salts, enabling the fluorination of a wide array of aryl and heteroaryl amines. researchgate.net Hypervalent iodine(III) compounds have also been shown to catalyze the Balz-Schiemann reaction under milder conditions (25–60 °C). cas.cn

| Modification | Reagent/Condition | Advantage | Reference |

| Alternative Counterions | HBF₄ replaced with HPF₆ or HSbF₆ | Improved yields for some substrates | wikipedia.org |

| In situ Diazotization | Nitrosonium salts (e.g., [NO]SbF₆) | Avoids isolation of diazonium salt | wikipedia.org |

| Continuous Flow Protocol | Eliminates isolation of diazonium salts | Improved safety and scalability | researchgate.net |

| Hypervalent Iodine(III) Catalysis | Hypervalent iodine compound | Milder reaction conditions (25–60 °C) | cas.cn |

Nucleophilic Fluorination Approaches (e.g., Fluorodenitration, Pyridine N-Oxide Transformations)

Nucleophilic fluorination offers a powerful route to fluorinated pyridines. One such method is fluorodenitration, where a nitro group is displaced by a fluoride (B91410) ion. This reaction is particularly effective for 2- or 4-nitropyridines, though 3-nitropyridines can also undergo this transformation if they possess additional electron-withdrawing groups. nih.govsigmaaldrich.com The use of tetrabutylammonium (B224687) fluoride (TBAF) under mild conditions has proven to be an efficient way to mediate this reaction. nih.govsigmaaldrich.comacs.org

Pyridine N-oxides serve as versatile precursors for the synthesis of fluoropyridines. rsc.orgacs.orgnih.gov Their use is particularly noteworthy for the synthesis of meta-fluorinated pyridines, which are often challenging to prepare via other methods. rsc.orgsnmjournals.org For instance, the direct fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide can produce 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to 3-fluoro-4-aminopyridine. rsc.orgsnmjournals.org This approach has also been successfully applied in the synthesis of radiolabeled compounds containing fluorine-18. rsc.orgsnmjournals.org The activation of pyridine N-oxides in the presence of various nucleophiles allows for the preparation of a range of 2-substituted pyridines. acs.org

| Method | Precursor | Reagent | Key Features | Reference |

|---|---|---|---|---|

| Fluorodenitration | Nitropyridines | Tetrabutylammonium fluoride (TBAF) | Effective for 2- and 4-nitropyridines; 3-nitropyridines require electron-withdrawing groups. | nih.govsigmaaldrich.comacs.org |

| Pyridine N-Oxide Transformation | Pyridine N-oxides | Various fluorinating agents | Enables synthesis of meta-fluorinated pyridines; applicable for radiolabeling. | rsc.orgacs.orgsnmjournals.org |

Electrophilic Fluorination Methodologies

Electrophilic fluorination provides an alternative pathway to fluorinated pyridines. Reagents like Selectfluor® are commonly employed for this purpose. nih.govosi.lv For example, the fluorination of 1,2-dihydropyridines with Selectfluor® can yield fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluoropyridines. nih.govosi.lv This method has been used to synthesize methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates. nih.govosi.lv

A notable advancement in this area is the site-selective C-H fluorination of pyridines and diazines using silver(II) fluoride (AgF₂). researchgate.netnih.govorgsyn.org This method allows for the direct and safe fluorination of a single carbon-hydrogen bond adjacent to the nitrogen atom at ambient temperature. researchgate.netnih.gov The resulting 2-fluoropyridines can then undergo nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, providing a versatile route for late-stage functionalization of complex molecules. nih.govacs.org Furthermore, a temporary dearomatization strategy using an oxazinoazaarene intermediate allows for the formal meta-C–H-fluorination of pyridines with Selectfluor®, achieving exclusive C3-selectivity. figshare.com

| Method | Substrate | Reagent | Key Features | Reference |

|---|---|---|---|---|

| Fluorination of Dihydropyridines | 1,2-Dihydropyridines | Selectfluor® | Yields fluorinated 3,6-dihydropyridines as intermediates. | nih.govosi.lv |

| Direct C-H Fluorination | Pyridines, Diazines | Silver(II) fluoride (AgF₂) | Site-selective fluorination α to nitrogen at ambient temperature. | researchgate.netnih.govorgsyn.org |

| Formal meta-C–H Fluorination | Pyridines | Selectfluor® with dearomatization strategy | Achieves exclusive C3-selectivity. | figshare.com |

Ethenyl Group Introduction via Advanced Cross-Coupling Reactions

The introduction of an ethenyl (vinyl) group onto the fluorinated pyridine scaffold is typically achieved through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki-Miyaura)

Palladium-catalyzed reactions are cornerstones of modern organic synthesis. The Heck reaction, for instance, provides a direct method for the vinylation of aryl halides. nih.goveurjchem.combeilstein-journals.orgnih.gov It involves the palladium-catalyzed coupling of a vinyl compound with an aryl or vinyl halide. nih.gov This reaction has been successfully applied to the synthesis of various vinylpyridines. thieme-connect.comresearchgate.netresearchgate.net For example, an oxidative Heck coupling of vinyl pyridines with aryl boronic acids has been developed using a palladium(II) trifluoroacetate (B77799) catalyst. thieme-connect.comresearchgate.net

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that forms carbon-carbon bonds between an organoborane and an organohalide. libretexts.orgacs.orgorganic-chemistry.org This reaction is widely used for the synthesis of styrenes and biaryl compounds and offers advantages such as mild reaction conditions and high functional group tolerance. libretexts.orgacs.org It has been employed in the preparation of a variety of styrene (B11656) derivatives and 3-vinylpyridine. researchgate.net A convoluted polyvinylpyridine-palladium composite has been shown to act as a dual-mode catalyst for Suzuki-Miyaura coupling reactions. scilit.com

| Reaction | Coupling Partners | Catalyst System (Example) | Key Features | Reference |

|---|---|---|---|---|

| Heck Reaction | Vinyl compound + Aryl/Vinyl halide | Pd(OAc)₂, PPh₃ | Direct vinylation of halides. | nih.goveurjchem.combeilstein-journals.orgnih.gov |

| Suzuki-Miyaura Coupling | Organoborane + Organohalide | Pd(PPh₃)₄, Base | Mild conditions, high functional group tolerance. | libretexts.orgacs.orgorganic-chemistry.org |

Other Transition Metal-Catalyzed Alkenylation Protocols

Besides palladium, other transition metals like rhodium and nickel have been utilized in catalytic C-H alkenylation of pyridines. thieme-connect.comrsc.orgnih.govthieme-connect.com For instance, a rhodium(III)-catalyzed C-H alkenylation of N-aryl-2-aminopyridine with gem-difluoromethylene alkynes has been reported. rsc.org Nickel catalysis has also emerged as a powerful tool, with a bifunctional N-heterocyclic carbene-ligated Ni-Al catalyst enabling the C3-H alkenylation of pyridines, overriding the intrinsic C2 and/or C4 selectivity. nih.gov

Strategies for Ethynyl (B1212043) Precursors and Subsequent Transformations (e.g., Sonogashira Reaction)

An alternative strategy for introducing the ethenyl group involves the initial installation of an ethynyl group, followed by its reduction. The Sonogashira reaction is a key method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. scirp.orgrsc.orgwikipedia.org This reaction has been used to synthesize 2-amino-3-alkynyl pyridines from 2-amino-3-bromopyridine (B76627) and terminal alkynes. scirp.org The synthesis of 3-ethynyl-5-fluoropyridine (B1441234) itself can be achieved, and this compound serves as a valuable intermediate. frontierspecialtychemicals.comlookchem.comalfa-chemistry.com The ethynyl group can then be selectively reduced to an ethenyl group using various hydrogenation methods. The use of trimethylsilylacetylene (B32187) in Sonogashira couplings is common, as the trimethylsilyl (B98337) group can be conveniently removed post-coupling. wikipedia.orggelest.com

Directed C-H Functionalization Methodologies

Direct C-H functionalization is an increasingly important strategy in organic synthesis due to its atom and step economy. rsc.orgacs.org In the context of fluorinated pyridines, transition metal-catalyzed C-H activation can be influenced by the presence of the fluorine substituent. researchgate.netox.ac.uk Fluorine substituents can direct C-H activation to the ortho position. ox.ac.ukacs.org Various transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper, have been employed in the directed C-H functionalization of pyridine derivatives to introduce alkyl, alkenyl, aryl, and acyl groups. thieme-connect.comrsc.orgthieme-connect.combeilstein-journals.org For example, rhodium(III)-catalyzed C(sp²)-H functionalization of N-phenyl-2-aminopyridine has been demonstrated. rsc.org

Integration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Key strategies include the use of alternative solvents, solvent-free systems, and non-metallic catalysts.

Performing organic reactions in water or without any solvent is a cornerstone of green chemistry. Water is a non-toxic, non-flammable, and inexpensive solvent. Palladium-catalyzed Suzuki reactions, a staple for C-C bond formation, have been successfully adapted to aqueous media for the synthesis of aryl-substituted pyridines. nih.gov For example, the ligand-free Suzuki coupling of 2,3,5-trichloropyridine (B95902) with arylboronic acids can be achieved in a water-DMF mixture using palladium acetate (B1210297) as the catalyst. nih.gov The use of phase-transfer catalysts (PTC) can also facilitate reactions between water-insoluble organic substrates and aqueous reagents, further enhancing the utility of water as a solvent. fzgxjckxxb.com

Solvent-free reactions offer even greater environmental benefits by eliminating solvent waste entirely. For instance, the synthesis of 2-aminopyridines has been demonstrated under solvent-free conditions by reacting 2-fluoropyridine (B1216828) with liquid amines. researchgate.net Similarly, multicomponent reactions to produce highly functionalized pyridines can sometimes be achieved without a solvent, often with just thermal or catalytic promotion. researchgate.net

Organocatalysis and biocatalysis represent advanced green alternatives to traditional metal-based catalysis. ajchem-b.com Organocatalysts are small, metal-free organic molecules that can promote chemical transformations. Pyridine and imidazole (B134444) themselves can act as nucleophilic organocatalysts in reactions like esterification and hydrolysis. chemrxiv.org For the synthesis of pyridine rings, an organocatalytic, modified Guareschi–Thorpe protocol using chitosan (B1678972) (a biocompatible polymer) as a heterogeneous catalyst has been developed for the synthesis of fused pyridine systems. acs.org This approach benefits from mild conditions and easy catalyst recovery. acs.org

Biocatalysis utilizes enzymes to perform chemical reactions with high selectivity and efficiency under mild, aqueous conditions. ajchem-b.comucl.ac.uk While direct biocatalytic synthesis of a complex target like this compound is not yet established, enzymes like transketolase are used for asymmetric C-C bond formation, a key step in building molecular complexity. ucl.ac.uk Baker's yeast (Saccharomyces cerevisiae) has also been employed as a low-cost, environmentally benign biocatalyst for various organic transformations, including the synthesis of heterocyclic scaffolds. researchgate.net The development of new enzymes and the engineering of existing ones hold significant promise for future green synthetic routes to fluorinated pyridines.

Sustainable Reagent and Energy Source Development

The advancement of synthetic methodologies for this compound and its analogues is increasingly guided by the principles of green chemistry. This focus aims to reduce the environmental footprint of chemical manufacturing by developing processes that utilize renewable resources, minimize energy consumption, and employ less hazardous reagents. Innovations in this area are critical for creating more sustainable pathways to valuable fluorinated pyridine compounds.

Renewable Feedstocks and Greener Solvents

A key strategy in sustainable synthesis is the substitution of traditional petroleum-based starting materials with renewable feedstocks. Research has demonstrated the potential of biomass-derived materials as viable precursors for the pyridine core. numberanalytics.com For instance, glycerol (B35011), a voluminous by-product of biodiesel production, can be converted into pyridine and 3-methylpyridine (B133936) through thermal conversion reactions, including those assisted by microwave energy. tubitak.gov.tr Other approaches explore the conversion of biomass-derived aldehydes and ammonia into pyridines via catalytic processes. numberanalytics.comacsgcipr.org Lignin, a complex polymer abundant in plant biomass, has also been identified as a feedstock for producing pyridine dicarboxylic acids through metabolic engineering of microorganisms like Rhodococcus jostii. acsgcipr.org

In addition to renewable starting materials, the choice of solvent is a major focus. The use of bio-renewable solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), has been successfully implemented in the multigram synthesis of related compounds like 2-vinylpyridine, offering a greener alternative to hazardous solvents like benzene (B151609) or DMF. tandfonline.com

Energy-Efficient Synthetic Methods

Reducing the energy intensity of chemical reactions is a cornerstone of sustainable synthesis. Several modern techniques are being applied to the synthesis of pyridine derivatives to achieve this goal.

Mechanochemistry: This approach utilizes mechanical force, through methods like ball-milling or grinding, to drive chemical reactions, often in the absence of a solvent. scienceopen.com Mechanochemical methods have been shown to be highly efficient for the synthesis and functionalization of pyridine derivatives, offering benefits such as reduced reaction times, lower energy consumption, and minimal waste generation compared to conventional solution-based methods. organic-chemistry.orgrsc.org For example, the direct C-4 alkylation of pyridines has been achieved using mechanochemically activated magnesium, avoiding the need for transition-metal catalysts and dry solvents. organic-chemistry.org

Photocatalysis: The use of visible light as a clean and renewable energy source has revolutionized the functionalization of heterocyclic compounds. researchgate.net Photocatalytic methods enable a wide range of transformations on the pyridine ring, such as Minisci-type reactions and C-H functionalization, under mild, ambient temperature conditions. rsc.orgrsc.org This strategy avoids the high energy input required for thermally driven reactions. Pyridine N-oxides, for instance, can act as hydrogen atom transfer (HAT) reagents in photochemical alkylations without the need for an external photocatalyst. rsc.orgchemrxiv.org Natural pigments like chlorophyll (B73375) have also been employed as green photosensitizers for the arylation of imidazo[1,2-a]pyridine (B132010) derivatives. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and efficient heating, which can dramatically shorten reaction times and increase product yields. rasayanjournal.co.in This technique has been successfully applied to the one-pot synthesis of pyridine and 3-methylpyridine from glycerol, demonstrating its potential for energy-efficient production from renewable sources. tubitak.gov.tr

The following table summarizes the advantages of these energy-efficient techniques.

| Technique | Energy Source | Key Advantages | Application to Pyridine Synthesis |

| Mechanochemistry | Mechanical Force (Grinding, Milling) | Solvent-free or reduced solvent use, lower energy consumption, reduced waste. organic-chemistry.orgrsc.org | C-H alkylation, synthesis of imidazo[1,2-α]pyridines. organic-chemistry.orgscielo.br |

| Photocatalysis | Visible Light | Uses renewable energy, operates at ambient temperature, enables novel reactivity. researchgate.net | C-H functionalization, Minisci-type reactions, alkylation. rsc.orgrsc.org |

| Microwave-Assisted Synthesis | Microwaves | Rapid heating, shorter reaction times, improved yields. tubitak.gov.trrasayanjournal.co.in | Conversion of glycerol to pyridine derivatives. tubitak.gov.tr |

Biocatalysis and Sustainable Reagents

The use of enzymes and other biological catalysts offers a highly selective and environmentally benign route to chemical synthesis.

Enzymatic Transformations: Biocatalysts like unspecific peroxygenases (UPOs) can hydroxylate a variety of N-heterocyclic compounds using only hydrogen peroxide as the oxidant, eliminating the need for complex and expensive cofactor regeneration systems required by other enzymes like P450s. nih.gov These enzymes operate under mild aqueous conditions and can exhibit high regio- and enantioselectivity. nih.govacs.org Similarly, monooxygenases found in microorganisms like Alcaligenes faecalis are capable of hydroxylating pyridine derivatives as a key step in their metabolic degradation, providing a model for novel biocatalytic pathways. nih.gov

Renewable and Less Hazardous Reagents: A significant aspect of sustainable synthesis involves replacing toxic or hazardous reagents with safer alternatives. In mechanochemical procedures, for example, N-bromosuccinimide (NBS) has been used as a solid, easy-to-handle brominating agent, which is considered more manageable than liquid bromine. scielo.br The development of synthetic nicotinamide (B372718) coenzyme biomimetics (NCBs) from inexpensive pyridine derivatives offers a cost-effective alternative to natural coenzymes like NAD(P)H in biocatalytic redox reactions. tudelft.nl

The table below details examples of sustainable reagents used in the synthesis of pyridine derivatives.

| Reagent Class | Specific Example(s) | Role in Synthesis | Sustainability Benefit |

| Biocatalysts | Unspecific Peroxygenases (UPOs), Chlorophyll | Oxygenation/Hydroxylation, Photosensitizer | High selectivity, mild aqueous conditions, uses renewable catalysts. rsc.orgnih.gov |

| Renewable Feedstocks | Glycerol, Biomass-derived aldehydes | Precursor for pyridine ring | Utilizes waste streams and renewable resources. numberanalytics.comtubitak.gov.tr |

| Greener Solvents | 2-Methyltetrahydrofuran (2-MeTHF) | Reaction medium | Bio-renewable, less hazardous alternative to traditional polar aprotic solvents. tandfonline.com |

| Benign Reagents | N-Bromosuccinimide (NBS) | Brominating agent | Solid, easier to handle, and more specific than liquid Br₂. scielo.br |

| Coenzyme Biomimetics | Synthetic Nicotinamide Coenzyme Biomimetics (NCBs) | Redox cofactor mimic | Inexpensive and easily synthesized alternative to natural coenzymes. tudelft.nl |

Mechanistic Investigations of Reactions Involving 3 Ethenyl 5 Fluoropyridine and Analogues

Elucidation of Complex Reaction Pathways and Intermediates

The reaction pathways of 3-ethenyl-5-fluoropyridine are dictated by the interplay of its functional groups: the pyridine (B92270) ring, the electron-withdrawing fluorine atom, and the reactive ethenyl (vinyl) group. Mechanistic studies, often drawing parallels from analogous fluorinated and vinyl-substituted heterocycles, help in mapping these intricate transformations.

Photoredox catalysis offers a powerful method for generating reactive intermediates under mild conditions, and it is particularly suited for activating substrates that are challenging for traditional methods. sigmaaldrich.com In the context of fluoropyridine analogues, photoredox-mediated reactions often proceed through radical intermediates. organic-chemistry.orgacs.orgresearchgate.net

A proposed photoredox cycle involving a compound like this compound could be initiated by a single-electron transfer (SET) from an excited photocatalyst (*PC) to the substrate. sigmaaldrich.com For instance, in a coupling reaction, the α,α-difluoro-β-iodoketone precursors used in the synthesis of 3-fluoropyridines are readily reduced to generate radical intermediates. researchgate.net Similarly, a vinylpyridine can be activated. The process typically involves the formation of open-shell species, such as radical ions, which can then undergo a variety of bond-forming reactions. sigmaaldrich.com

The general mechanism often follows these steps:

Excitation: The photocatalyst (e.g., an Iridium or Ruthenium complex) absorbs light and reaches an excited state. rsc.org

Electron Transfer: The excited photocatalyst can be oxidatively or reductively quenched. In an oxidative quenching cycle, it would transfer an electron to an acceptor molecule, generating a radical anion and an oxidized photocatalyst. rsc.org Conversely, in a reductive cycle, it donates an electron, for instance to this compound, to form a radical anion intermediate.

Radical Reaction: The generated radical intermediate reacts with another substrate. For example, a radical addition to the ethenyl group could occur, or a radical generated on a coupling partner could add to the pyridine ring. rsc.org

Catalyst Regeneration: The catalytic cycle is closed by a final electron transfer step, regenerating the ground-state photocatalyst. rsc.org

The characterization of these transient radical intermediates is challenging but can be inferred through experimental outcomes and computational studies. For example, the formation of specific regioisomers or the tolerance of certain functional groups can provide evidence for a radical-mediated pathway over an ionic one. acs.org

Organometallic catalysis is fundamental to many C-C bond-forming reactions, with catalysts based on metals like palladium, nickel, and copper being commonplace. organic-chemistry.orgsolubilityofthings.com For a substrate such as this compound, reactions like Suzuki, Heck, or Sonogashira couplings are highly relevant for further functionalization. The mechanisms of these reactions are generally understood as catalytic cycles involving key organometallic species. numberanalytics.comslideshare.net

A representative organometallic catalytic cycle, such as a Suzuki coupling to modify the pyridine core, involves several key steps: solubilityofthings.comtdx.cat

Oxidative Addition: The active catalyst, typically a Pd(0) complex, reacts with an aryl halide (e.g., a bromo- or iodopyridine analogue) to form a Pd(II) intermediate. The presence of an electron-withdrawing fluorine atom can facilitate this step by lowering the energy of the highest occupied molecular orbital (HOMO) of the aryl halide.

Transmetallation: The organoboron reagent (in a Suzuki reaction) exchanges its organic group with a halide on the Pd(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle. slideshare.net

The key species in these cycles are the organometallic intermediates, where the metal center cycles between different oxidation states (e.g., Pd(0) and Pd(II)). solubilityofthings.com The ligands surrounding the metal play a crucial role in modulating the catalyst's reactivity and stability. tdx.cat For instance, phosphine (B1218219) ligands are commonly used to stabilize the palladium catalyst and facilitate the elementary steps of the cycle.

| Catalytic Step | Description | Key Intermediate Species (Example: Palladium-catalyzed Suzuki Coupling) |

| Oxidative Addition | The metal center inserts into a carbon-halogen bond, increasing its oxidation state. | LnPd(0) → L2Pd(II)(Ar)(X) |

| Transmetallation | An organic group is transferred from a main-group organometallic reagent to the transition metal center. | L2Pd(II)(Ar)(X) + R-B(OR')2 → L2Pd(II)(Ar)(R) |

| Reductive Elimination | Two organic groups on the metal center couple and are expelled, reducing the metal's oxidation state. | L2Pd(II)(Ar)(R) → Ar-R + LnPd(0) |

Table 1: Fundamental steps in a palladium-catalyzed cross-coupling cycle. L represents a ligand, Ar an aryl group, X a halide, and R an organic substituent.

Reactions involving this compound can also proceed through polar or ionic pathways, particularly when strong electrophiles, nucleophiles, or acids are involved. The electronic properties of the molecule—specifically the electron-deficient nature of the fluorinated pyridine ring—are key determinants of its reactivity.

For example, the pyridine nitrogen can be protonated or alkylated to form a pyridinium (B92312) salt. This activation strategy makes the pyridine ring highly susceptible to nucleophilic attack. The reaction of N-fluoropyridinium salts with various nucleophiles has been studied, highlighting the electrophilic nature of the activated ring. beilstein-journals.orgoup.com

In the case of this compound, electrophilic addition to the ethenyl group is another possible polar mechanism. The reaction would likely proceed via a carbocationic intermediate. The stability of this intermediate would be influenced by the electronic effects of the attached 5-fluoropyridyl group.

Furthermore, nucleophilic aromatic substitution (SNAr) is a potential pathway if a leaving group is present on the pyridine ring. The fluorine atom itself can, under certain conditions, be displaced by a strong nucleophile. Studies on related 3-substituted 2,6-dichloropyridines show that the regioselectivity of nucleophilic substitution is highly dependent on the nature of the substituent and the solvent. researchgate.net The formation of charged intermediates, such as Meisenheimer complexes, is characteristic of this mechanism.

Kinetic and Thermodynamic Parameters of Chemical Transformations

Understanding the kinetics and thermodynamics of reactions provides quantitative insight into reaction rates and feasibility.

For instance, in organometallic cross-coupling reactions, oxidative addition is often found to be the rate-limiting step. libretexts.org In other reactions, such as electrophilic fluorinations studied using UV-vis spectrophotometry, pseudo-first-order conditions can be established to determine the rate constants (kobs) by monitoring the change in absorbance of a reactant or product over time. researchgate.net

| Reagent Combination (Example System) | Nucleophile | Electrophile | Rate Constant (kobs, s-1) |

| 1 | 1,3-Diphenyl-1,3-propanedione | Selectfluor™ | 6.2 x 10-3 |

| 2 | 1-(4-Nitrophenyl)-3-phenyl-1,3-propanedione | Selectfluor™ | 1.5 x 10-3 |

| 3 | 1-(4-Methoxyphenyl)-3-phenyl-1,3-propanedione | Selectfluor™ | 2.5 x 10-2 |

| 4 | 1,3-Diphenyl-1,3-propanedione | N-Fluorobenzenesulfonimide (NFSI) | 1.1 x 10-1 |

Table 2: Representative pseudo-first-order rate constants for the fluorination of various 1,3-dicarbonyl nucleophiles, demonstrating how electronic substituent effects influence reaction kinetics. Data adapted from related systems. researchgate.netcore.ac.uk

The negative activation entropies (ΔS≠) observed in some pyridine-catalyzed cyclization reactions suggest an associative, SN2-type mechanism for the rate-determining step, indicating a highly ordered transition state. researchgate.net

The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction, while a positive ΔG indicates a non-spontaneous one. longdom.orglongdom.org The equilibrium constant (Keq) is directly related to ΔG and quantifies the position of the equilibrium. researchgate.net

For reactions involving this compound, such as acid-base reactions, the thermodynamic feasibility can be predicted by considering the pKa values of the conjugate acids. longdom.org The pyridine nitrogen is basic and can be protonated. The electron-withdrawing fluorine atom at the 5-position is expected to decrease the basicity of the nitrogen (lower the pKa of the conjugate acid) compared to unsubstituted pyridine. A reaction will generally favor the formation of the weaker acid and weaker base. researchgate.net

The relationship between these thermodynamic quantities is given by the equation: ΔG° = -RT ln(Keq) where R is the gas constant and T is the temperature in Kelvin. longdom.org

| ΔG° | Keq | Thermodynamic Feasibility |

| < 0 (Negative) | > 1 | Reaction is spontaneous and favors products at equilibrium. |

| = 0 | = 1 | Reaction is at equilibrium with significant amounts of reactants and products. |

| > 0 (Positive) | < 1 | Reaction is non-spontaneous and favors reactants at equilibrium. |

Table 3: Relationship between standard Gibbs free energy change (ΔG°), the equilibrium constant (Keq), and the thermodynamic feasibility of a chemical reaction. longdom.orgresearchgate.netnih.gov

By applying these principles, one can predict whether a proposed transformation involving this compound is likely to proceed under a given set of conditions, providing a foundational framework for designing synthetic routes.

Activation Energy Barrier Calculations for Pyridine Ring Formation

The synthesis of substituted pyridines, including analogues of this compound, can be mechanistically elucidated using computational chemistry, particularly Density Functional Theory (DFT). acs.org These methods are crucial for calculating the activation energy barriers (ΔG‡) of proposed reaction pathways, thereby predicting the most feasible mechanism for pyridine ring formation. acs.orgacs.orgrsc.org

Alternatively, metal-free pathways have been studied computationally. For instance, the formation of a pyridine from a nonconjugated cyanodiyne was found to proceed not through a concerted [2+2+2] cycloaddition, which has a very high activation barrier (57.4 kcal/mol), but via a multi-step mechanism involving an ene reaction followed by a Diels-Alder reaction. acs.org The initial ene reaction represents the rate-determining step with a calculated activation free energy of 35.6 kcal/mol. acs.org Computational studies can dissect these complex pathways, evaluating the energies of intermediates and transition states to establish the most kinetically favorable route. acs.orgsioc.ac.cn

Below is a representative data table illustrating how DFT calculations can be used to compare the activation energies of key steps in a hypothetical metal-catalyzed synthesis of a pyridine analogue.

Table 1: Illustrative DFT-Calculated Activation Free Energies (ΔG‡) for Pyridine Analogue Synthesis Calculations based on a hypothetical Ru-catalyzed [2+2+2] cycloaddition pathway. Energies are relative and for illustrative purposes.

| Reaction Step | Description | Hypothetical ΔG‡ (kcal/mol) | Implication |

| Oxidative Coupling | Formation of ruthenacyclopentadiene from two alkyne units. | 15.2 | A feasible initial step that forms a key intermediate. |

| Nitrile Insertion | Coordination and insertion of the nitrile into the metallacycle. | 29.0 | Identified as the potential rate-determining step due to a higher energy barrier. pku.edu.cn |

| Reductive Elimination | Extrusion of the pyridine product from the metal center. | 12.1 | A facile step leading to the final product and catalyst regeneration. |

| Catalyst Regeneration | Displacement of the product by new reactant molecules. | -5.9 (exergonic) | Thermodynamically favorable, ensuring catalytic turnover. pku.edu.cn |

Advanced Studies on Regioselectivity and Stereoselectivity Control

Impact of Electronic and Steric Directing Groups on Functionalization

The functionalization of the this compound ring is governed by a combination of electronic and steric effects exerted by the nitrogen heteroatom and the substituents. nih.gov The pyridine nitrogen is Lewis basic and creates electronic repulsion, which generally disfavors electrophilic attack or metallation at the adjacent C2 and C6 positions. nih.gov The fluorine atom at the C5 position is a strongly electron-withdrawing group. numberanalytics.com This electronic pull enhances the acidity of the C-H bond at the C4 position, making it a prime site for reactions like C-H arylation or borylation. nih.gov

For 3,5-disubstituted pyridines, regioselectivity can be finely tuned. In the case of 3-bromo-5-fluoropyridine, annulation reactions have been shown to occur preferentially at the less sterically hindered C6 position. chinesechemsoc.org The ethenyl group at the C3 position of this compound introduces further complexity. While it is not strongly electron-donating or withdrawing, its steric bulk will influence access to the adjacent C2 and C4 positions. Lewis acid activation, for instance with BF₃·OEt₂, can be employed to alter the electronic properties of the pyridine ring and switch the regioselectivity of functionalization.

The interplay of these factors dictates the outcome of various functionalization reactions. For example, in palladium-catalyzed C-H arylation, 3-substituted pyridines with electron-withdrawing groups consistently undergo C4-arylation with high selectivity. nih.gov

Table 2: Predicted Regioselectivity of Functionalization on this compound Predictions are based on established principles for substituted pyridines. nih.govchinesechemsoc.org

| Position | Directing Influences | Predicted Reactivity/Outcome |

| C2 | Inhibited: Electronic repulsion from N lone pair; Steric hindrance from C3-ethenyl group. | Low reactivity towards most electrophilic/organometallic functionalizations. |

| C4 | Activated: Strong electron-withdrawing effect from C5-fluoro group increases C-H acidity. | Highly favored site for deprotonation, metallation, and C-H functionalization. nih.gov |

| C6 | Inhibited: Strong electronic repulsion from N lone pair. | Very low reactivity, similar to the C2 position. |

| Ethenyl Group | Conjugated double bond susceptible to addition reactions. | Site for reactions like conjugate addition, hydrogenation, or hydroboration. chim.it |

Stereochemical Outcomes in Dearomatization-Hydrogenation Reactions

The synthesis of saturated, fluorinated piperidines is of significant interest, and a powerful method to achieve this is through a one-pot dearomatization-hydrogenation of fluoropyridine precursors. springernature.comnih.gov Research by Glorius and coworkers has demonstrated a rhodium-catalyzed process that enables the highly diastereoselective formation of a variety of all-cis-(multi)fluorinated piperidines. springernature.comnih.govhuji.ac.il This strategy first employs a rhodium catalyst and an additive like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) (HBpin) to dearomatize the pyridine ring, breaking its aromaticity. nih.gov This is followed by hydrogenation of the resulting diene intermediates, which proceeds with high facial diastereoselectivity. researchgate.netacs.org

When applied to this compound, this dearomatization-hydrogenation process would be expected to reduce both the pyridine ring and the ethenyl double bond. Based on the established outcomes for other substituted arenes, the hydrogenation generally yields the cis isomer as the major product. huji.ac.ilresearchgate.net Therefore, the reaction would predictably yield all-cis-3-ethyl-5-fluoropiperidine as the primary stereoisomer. The fluorine atom and the newly formed ethyl group would both adopt equatorial positions in the most stable chair conformation of the resulting piperidine (B6355638) ring.

Table 3: Predicted Stereochemical Outcome for Dearomatization-Hydrogenation of this compound Based on the rhodium-catalyzed dearomatization-hydrogenation process. springernature.comnih.gov

| Substrate | Reaction | Major Product | Predicted Diastereomeric Ratio (dr) |

| This compound | [Rh]-catalyzed Dearomatization-Hydrogenation | cis-3-Ethyl-5-fluoropiperidine | >20:1 |

| 3-Fluoropyridine (B146971) | [Rh]-catalyzed Dearomatization-Hydrogenation | cis-3-Fluoropiperidine | >20:1 nih.gov |

| 3,5-Difluoropyridine | [Rh]-catalyzed Dearomatization-Hydrogenation | cis,cis-3,5-Difluoropiperidine | >20:1 nih.gov |

Development of Chiral Catalysts for Asymmetric Syntheses

Achieving enantioselective control in the synthesis of chiral pyridine derivatives is a significant challenge, often hindered by the coordinating ability of the pyridine nitrogen which can deactivate catalysts. chim.it Nevertheless, several advanced catalytic systems have been developed to address this. numberanalytics.com These methods can be applied to a substrate like this compound to create specific stereocenters either on the side chain or within the ring.

One prominent strategy is the asymmetric conjugate addition to alkenyl pyridines. chim.itresearchgate.net For the ethenyl group at the C3 position, a chiral copper catalyst complexed with a diphosphine ligand can facilitate the enantioselective addition of nucleophiles like Grignard reagents. chim.itresearchgate.net This approach often requires Lewis acid activation to enhance the reactivity of the alkenyl pyridine substrate. researchgate.net

Another powerful technique is asymmetric hydrogenation, which can target either the ethenyl group or the pyridine ring itself. Chiral iridium catalysts, often featuring P,N-ligands like pyridine-phosphinites or spiro phosphine-oxazolines, are highly effective for the asymmetric hydrogenation of olefins and challenging heteroaromatics. ajchem-b.comnih.govarkat-usa.org To hydrogenate the pyridine ring asymmetrically, it often must first be activated, for example, by forming an N-alkylpyridinium salt or an N-iminopyridium ylide, which weakens its aromaticity and makes it susceptible to reduction. nih.govresearchgate.net

Table 4: Potential Chiral Catalysts for Asymmetric Synthesis with this compound Analogues

| Catalyst System | Ligand Type | Target Transformation | Potential Application on Substrate |

| Copper(I)/Chiral Ligand | Chiral Diphosphine (e.g., Josiphos) | Asymmetric 1,4-Conjugate Addition | Enantioselective addition of Grignard reagents to the ethenyl group. chim.itresearchgate.net |

| Rhodium(I)/Chiral Ligand | Chiral Diene or Phosphine | Asymmetric 1,4-Conjugate Addition | Enantioselective addition of organoboronic acids to the ethenyl group. chim.it |

| Iridium(I)/Chiral Ligand | Chiral P,N-Ligand (e.g., Pyridine-phosphinite) | Asymmetric Hydrogenation of Olefins | Enantioselective reduction of the ethenyl group to an ethyl group. arkat-usa.org |

| Iridium(I)/Chiral Ligand | Chiral Spiro Phosphine-Oxazoline | Asymmetric Hydrogenation of Pyridinium Salts | Enantioselective reduction of the activated pyridine ring to a chiral piperidine. nih.govacs.org |

| Ruthenium(II)/Chiral Ligand | Chiral Diamine/Diphosphine (e.g., TsDPEN) | Asymmetric Transfer Hydrogenation | Enantioselective reduction of imine derivatives of the pyridine ring. ajchem-b.com |

Advanced Applications of 3 Ethenyl 5 Fluoropyridine in Specialized Chemical Fields

Role as a Preeminent Building Block in Complex Molecular Synthesis

3-Ethenyl-5-fluoropyridine serves as a fundamental building block, providing chemists with a scaffold that possesses multiple, distinct reactive sites. cymitquimica.com This allows for sequential and controlled modifications, enabling the efficient synthesis of intricate molecular frameworks that would otherwise require lengthy and complex synthetic routes. nih.gov

The structure of this compound is ideally suited for conversion into other important nitrogen-containing heterocyclic systems, such as piperidines and pyrimidines.

Piperidine (B6355638) Derivatives: The piperidine ring is the most common N-heterocycle found in FDA-approved small-molecule drugs. nih.gov Fluorinated piperidines, in particular, are sought-after motifs in pharmaceutical research. nih.gov The synthesis of these structures can be achieved through the hydrogenation of the pyridine (B92270) ring of a this compound derivative. Catalytic hydrogenation, often using heterogeneous catalysts like palladium on carbon (Pd/C) or specialized rhodium complexes, can reduce the pyridine ring to the corresponding piperidine. nih.govmdpi.com This process can be highly diastereoselective, yielding specific spatial arrangements of the substituents on the newly formed saturated ring. nih.gov The presence of the fluorine atom can influence the basicity and conformational preference of the final piperidine product, which are critical parameters for biological activity. nih.gov

Pyrimidine (B1678525) Derivatives: The pyrimidine core is another crucial scaffold in medicinal chemistry. nih.govrsc.org The vinyl group of this compound offers a reactive handle for constructing a pyrimidine ring. For instance, the vinyl group can undergo various transformations, such as oxidation to a carbonyl group or participation in cycloaddition reactions. These transformed intermediates can then react with amidines or other nitrogen-containing reagents in condensation reactions to form a fused or appended pyrimidine ring system. rsc.orgresearchgate.net A notable example involves the synthesis of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine, which have demonstrated significant antibacterial activity. nih.gov

Table 1: Synthesis of Heterocycles from this compound Precursors

| Target Heterocycle | Key Reaction Type | Relevant Functional Group | Significance |

|---|---|---|---|

| Fluorinated Piperidines | Catalytic Hydrogenation | Pyridine Ring | Access to highly prevalent scaffolds in pharmaceuticals with modulated physicochemical properties. nih.govnih.gov |

| Pyrimidine Derivatives | Cyclocondensation / Cycloaddition | Ethenyl (Vinyl) Group | Construction of bioactive molecules, including potent antibacterial agents. nih.govnih.gov |

A scaffold in medicinal chemistry is a core molecular structure upon which various functional groups are appended to create a library of related compounds for biological screening. mdpi.comrsc.org this compound is an excellent starting point for such scaffolds due to its orthogonal reactivity. The pyridine nitrogen, the vinyl group, and the C-F bond can be addressed with different chemical reactions, allowing for the systematic generation of diverse analogues.

The pyridine nitrogen can be alkylated or coordinated to metals.

The vinyl group can participate in addition reactions, olefin metathesis, or polymerization.

The fluorine atom can activate the ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles like amines, alcohols, and thiols. acs.org

This trifecta of reactivity enables the rapid assembly of chemical libraries with a high degree of structural diversity, which is essential for exploring structure-activity relationships (SAR) and identifying new drug leads. u-strasbg.frfrontiersin.org

Contributions to Academic Medicinal Chemistry Research and Drug Lead Discovery

The 5-fluoropyridine moiety is a privileged structure in medicinal chemistry, and this compound provides a direct entry into this chemical space. mdpi.com The incorporation of fluorine can profoundly alter a molecule's properties, including metabolic stability, lipophilicity, and binding affinity. nih.gov

A ligand is a molecule that binds to a biological target, such as a protein or receptor. The rational design of ligands involves tailoring the molecule's structure to achieve high affinity and selectivity for its target. The 5-fluoropyridine scaffold is frequently incorporated into ligand design for several reasons:

Modulation of Basicity: The electron-withdrawing fluorine atom significantly reduces the basicity (pKa) of the pyridine nitrogen. This is crucial for avoiding off-target effects, such as binding to hERG channels, and for improving oral bioavailability.

Enhanced Binding Interactions: The C-F bond can act as a hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with amino acid residues in a protein's binding pocket. nih.gov

Metabolic Stability: Fluorine substitution at a metabolically vulnerable position can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life in the body. nih.gov

The synthesis of these ligands often involves coupling reactions where the fluorinated pyridine core is joined with other molecular fragments. acs.org

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiotracers labeled with positron-emitting isotopes. nih.gov Fluorine-18 (18F) is the most widely used radionuclide for PET due to its near-ideal physical properties, including a 109.8-minute half-life and low positron energy. researchgate.net

The 5-fluoropyridine scaffold is an important platform for developing 18F-labeled PET tracers. This compound can serve as a precursor for these agents. The synthesis typically involves a late-stage introduction of the 18F isotope via nucleophilic aromatic substitution (SNAr). A precursor molecule, often containing a good leaving group (like a nitro group or a trimethylammonium salt) at the 5-position of the pyridine ring, is reacted with [18F]fluoride. acs.orgacs.org

A prominent example is the PSMA-targeting PET agent [18F]DCFPyL, which contains a 6-[18F]fluoropyridine-3-carbonyl moiety and is used for imaging prostate cancer. aacrjournals.orgnih.govradiologykey.com The synthesis of such agents demonstrates the feasibility and importance of incorporating 18F onto a pyridine ring to create effective diagnostic tools. aacrjournals.org

Table 2: 18F-Labeled Imaging Agents Based on the Fluoropyridine Scaffold

| Radiotracer | Target | Disease Area | Role of Fluoropyridine Core |

|---|---|---|---|

| [18F]DCFPyL | Prostate-Specific Membrane Antigen (PSMA) | Prostate Cancer | Carries the 18F radioisotope for PET detection. aacrjournals.orgradiologykey.com |

| [18F]F-PEB | Metabotropic Glutamate Receptor 5 (mGluR5) | Neurological Disorders | Serves as the core structure of the radioligand for brain imaging. nih.gov |

| [18F]FPyME | Thiol-containing peptides/proteins | Oncology (General) | Acts as a prosthetic group for labeling biomolecules with 18F. acs.org |

This compound is a valuable starting material for synthesizing a wide range of advanced bioactive compounds. Its functional groups allow for its incorporation into more complex molecular structures, leading to the discovery of new therapeutic agents. For example, research has shown that 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives, which can be synthesized from precursors related to this compound, exhibit potent antibacterial activity against drug-resistant Gram-positive bacteria. nih.gov Similarly, other fluorinated pyridine derivatives have been investigated as inhibitors of various enzymes or as ligands for receptors implicated in diseases ranging from cancer to central nervous system disorders. nih.govplos.org The ability to generate analogues by modifying the vinyl group or substituting the fluorine atom allows for the fine-tuning of biological activity and pharmacokinetic properties. nih.gov

Compound Index

Strategic Application in Agrochemical Research

The incorporation of fluorinated pyridine moieties is a well-established strategy in the development of modern agrochemicals, including herbicides, fungicides, and insecticides. mdpi.comevitachem.com The fluorine atom often enhances the efficacy and metabolic stability of the active ingredient.

This compound serves as a key precursor for the synthesis of complex agrochemical molecules. The 5-fluoropyridine core is a recognized pharmacophore in numerous pesticides. chemimpex.comevitachem.com For instance, the herbicide clodinafop-propargyl (B133425) contains a fluorinated pyridine ring, highlighting the importance of this structural motif in creating effective crop protection agents. google.com

The strategic value of this compound lies in its ethenyl group. This functional group acts as a versatile chemical handle, allowing for a variety of subsequent chemical reactions to build the final, more complex agrochemical structure. The ethenyl group can participate in addition reactions, oxidations, or cross-coupling reactions to link the fluoropyridine core to other molecular fragments, thereby enabling the systematic design of new and potentially more effective agrochemicals. While specific commercial pesticides derived directly from this compound are not extensively documented in public literature, its role as a building block is analogous to other functionalized fluoropyridines used in agrochemical synthesis, such as 5-fluoropyridine-3-boronic acid. chemimpex.com

The table below presents examples of agrochemicals that feature a substituted pyridine core, illustrating the importance of this heterocyclic system in the industry.

| Agrochemical Class | Example Compound Containing Pyridine Moiety | Primary Application |

| Herbicide | Clodinafop-propargyl google.com | Weed control in cereal crops google.com |

| Herbicide | Fluazifop-butyl | Post-emergence grass weed control |

| Insecticide | Tyclopyrazoflor cymitquimica.com | Control of sap-feeding pests cymitquimica.com |

| Fungicide | Boscalid | Control of a broad spectrum of fungal pathogens |

This table showcases representative agrochemicals with pyridine-based structures to highlight the relevance of the core scaffold of this compound.

Utility in Material Science and Polymer Chemistry Research

In material science, the development of functional polymers with tailored properties is a major research focus. Fluorinated polymers and those containing heterocyclic rings are known for their unique thermal, chemical, and electronic characteristics. mdpi.comacs.org

The defining feature of this compound in polymer chemistry is its ethenyl (vinyl) group, which allows it to function as a monomer. Vinylpyridines are a known class of monomers that can undergo polymerization to form poly(vinylpyridine)s. mdpi.com The polymerization of this compound would lead to a fluorinated analogue, poly(this compound).

The direct polymerization of monomers containing the desired functionality is a straightforward route to creating functional polymers. researchgate.net This process allows for the direct incorporation of the 5-fluoropyridine unit into the polymer backbone. The resulting polymer would possess a high density of fluoropyridine side chains, which are expected to impart specific properties onto the final material. The synthesis of functional polymers through the polymerization of vinyl- or acrylic-based monomers is a widely practiced technique. researchgate.net

The incorporation of this compound into a polymer structure is a deliberate strategy to create novel materials with tailored characteristics. The properties of the resulting polymer are directly influenced by the fluoropyridine moiety. Fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and hydrophobicity. mdpi.com Furthermore, pyridine-containing polymers have been investigated for a range of applications, including as materials for gas separation membranes and as polymer electrolytes. researchgate.net

Research into fluorinated pyridine-containing polyimides and poly(ether-pyridine)s has demonstrated that these materials can possess high glass transition temperatures, excellent thermal stability, and specific solubility profiles in organic solvents. acs.orgresearchgate.netbohrium.com For example, soluble fluorinated polyimides synthesized from fluorinated pyridine-containing diamine monomers exhibit glass transition temperatures in the range of 202-220°C and thermal decomposition temperatures (at 10% mass loss) between 537-573°C. researchgate.net By using this compound as a monomer or co-monomer, it is possible to design polymers where these properties can be systematically tuned.

The table below summarizes typical properties of functional polymers containing fluorinated pyridine units, demonstrating the characteristics that could be expected from polymers derived from this compound.

| Polymer Type | Glass Transition Temp. (Tg) | Thermal Stability (TGA, 10% loss) | Key Feature |

| Fluorinated Poly(pyridine-imide) researchgate.net | 202 - 220 °C | 537 - 573 °C | High thermal stability, good solubility researchgate.net |

| Fluorinated Poly(ether-pyridine) bohrium.com | > 102 °C | > 346 °C | Tunable hydrophilicity/hydrophobicity bohrium.com |

| Fluorinated Pyridine Aryl Ether acs.org | Tunable | High | Solution-processable, defined microstructure acs.org |

This table provides data from related fluorinated pyridine polymers to illustrate the potential characteristics of materials synthesized using this compound.

Computational Chemistry and Theoretical Studies on 3 Ethenyl 5 Fluoropyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic nature and potential chemical behavior of 3-Ethenyl-5-fluoropyridine. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic properties.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. numberanalytics.com This analysis provides a detailed description of the charge distribution and bonding within a molecule. numberanalytics.com For a molecule like this compound, NBO analysis can quantify the electronic effects of the fluorine and ethenyl substituents on the pyridine (B92270) ring.

Table 1: Hypothetical Natural Population Analysis (NPA) Charges for this compound (Note: This table is illustrative and based on general principles, as specific published data for this molecule is unavailable. Actual values would require dedicated DFT calculations.)

| Atom | Predicted NPA Charge (e) |

| N1 (Pyridine) | -0.4 to -0.6 |

| C2 (Pyridine) | +0.2 to +0.4 |

| C3 (Pyridine) | -0.1 to +0.1 |

| C4 (Pyridine) | +0.1 to +0.3 |

| C5 (Pyridine) | +0.3 to +0.5 |

| F (on C5) | -0.4 to -0.6 |

| C (Ethenyl-α) | -0.2 to -0.4 |

| C (Ethenyl-β) | -0.1 to -0.3 |

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. lumenlearning.com For this compound, the primary degree of rotational freedom is around the single bond connecting the ethenyl group to the pyridine ring. This rotation determines the orientation of the vinyl group relative to the plane of the aromatic ring.

Computational methods can map the potential energy surface of this rotation, identifying the most stable (lowest energy) conformers and the energy barriers between them. It is generally expected that the planar conformer, where the ethenyl group is coplanar with the pyridine ring, would be a low-energy state due to maximal π-conjugation. However, steric interactions between the vinyl hydrogens and the hydrogen at the C4 position of the pyridine ring could lead to a slightly twisted, non-planar ground state. Similar conformational analyses have been performed on related substituted pyridines and other molecular systems to understand their structural preferences. ethz.ch

Table 2: Calculated Relative Energies of this compound Conformers (Note: This table is illustrative. Actual values require specific calculations.)

| Conformer (Dihedral Angle C4-C3-Cα-Cβ) | Relative Energy (kcal/mol) | Stability |

| Planar (0°) | TBD | Potentially a minimum |

| Skew (90°) | TBD | Likely a maximum |

| Planar (180°) | TBD | Potentially a minimum |

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the reactivity of molecules based on the interaction of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comnumberanalytics.com The energy and spatial distribution of these orbitals are crucial for understanding chemical reactions. libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. libretexts.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com

For this compound, the HOMO is expected to have significant contributions from the π-system of the ethenyl group and the pyridine ring. The LUMO is likely to be a π* orbital distributed over the pyridine ring, with its energy lowered by the electron-withdrawing fluorine atom. The distribution of these orbitals will determine the molecule's susceptibility to electrophilic and nucleophilic attack. For instance, in reactions with electrophiles, the site on the molecule with the highest HOMO density would be the most reactive. Conversely, nucleophiles would preferentially attack the site with the highest LUMO density.

Table 3: Predicted Frontier Orbital Energies for this compound (Note: This table is illustrative. Actual values require specific calculations, typically using Density Functional Theory (DFT) methods like B3LYP.)

| Orbital | Predicted Energy (eV) | Role in Reactivity |

| HOMO | -6.0 to -7.5 | Electron donation, reactivity with electrophiles |

| LUMO | -0.5 to -2.0 | Electron acceptance, reactivity with nucleophiles |

| Gap | 4.0 to 7.0 | Indicator of chemical stability and reactivity |

Advanced Reaction Modeling and Prediction

Beyond static properties, computational chemistry can model the entire course of a chemical reaction, providing a dynamic understanding of how reactants are transformed into products.

To understand the mechanism of a reaction involving this compound, such as its synthesis or subsequent functionalization, computational chemists can locate and characterize the transition state (TS). The TS is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. Quantum chemical calculations can determine the geometry and energy of the TS, which are critical for calculating reaction rates. rsc.org

For example, in a potential synthesis of this compound via a cross-coupling reaction (e.g., Suzuki or Stille coupling), computational modeling could elucidate the mechanism of the catalytic cycle. This would involve calculating the energies of all intermediates and transition states for steps like oxidative addition, transmetalation, and reductive elimination. Such studies have been instrumental in optimizing reaction conditions and understanding catalyst behavior in many synthetic transformations. rsc.org

Computational chemistry is increasingly used not just to analyze existing reactions but to predict and design new ones. rsc.org By calculating the thermodynamics (reaction energies) and kinetics (activation energies) of various potential synthetic pathways, researchers can identify the most promising routes to a target molecule like this compound before undertaking extensive experimental work. dovepress.com

For instance, one could computationally screen different coupling partners and catalysts for the synthesis of this compound from a precursor like 3-bromo-5-fluoropyridine. The calculations would predict which combination of reagents would lead to the highest yield and selectivity, thus guiding experimental efforts. This predictive power accelerates the discovery and development of efficient synthetic methodologies. dovepress.com

Predictive Modeling of Reactivity and Selectivity

Predictive modeling of reactivity for this compound involves the use of quantum chemical calculations to understand its electronic structure and how this influences its chemical behavior. Key aspects of this modeling include the analysis of molecular orbitals, electrostatic potential, and the prediction of reaction pathways.

The reactivity of pyridine derivatives is heavily influenced by the electronic effects of their substituents. In this compound, the fluorine atom at the 5-position acts as a strong electron-withdrawing group through its inductive effect, while the ethenyl (vinyl) group at the 3-position can act as a weak electron-donating or -withdrawing group depending on the nature of the reaction.